

Next-Generation Menin-MLL Inhibitors: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MI-463

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The landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations is rapidly evolving. Following the pioneering work on early inhibitors like **MI-463**, a new wave of potent and selective menin-MLL interaction inhibitors has entered clinical development, demonstrating significant promise in treating these aggressive hematological malignancies. This guide provides a comprehensive comparison of the leading next-generation menin-MLL inhibitors: Revumenib (SNDX-5613), Ziftomenib (KO-539), and DSP-5336 (Enzomenib), with **MI-463** as a benchmark.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Performance Comparison of Menin-MLL Inhibitors

The efficacy of menin-MLL inhibitors is primarily assessed by their ability to disrupt the menin-MLL protein-protein interaction, leading to anti-proliferative effects in leukemia cells harboring MLL rearrangements or NPM1 mutations. The following tables summarize the key preclinical and clinical data for **MI-463** and the next-generation inhibitors.

Preclinical Activity: In Vitro Potency

The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays that quantify the disruption of the menin-MLL

interaction, and their half-maximal growth inhibition (GI50) in various leukemia cell lines.

Inhibitor	Target	IC50 (Menin-MLL Interaction)	Cell Line	GI50 / IC50 (Proliferatio n)	Citation(s)
MI-463	Menin-MLL	15.3 nM	MLL-AF9 transformed BMCs	0.23 μ M	
MV4-11	-				
Revumenib	Menin-MLL	K _i of 0.149 nM	MV4;11, RS4;11, MOLM-13, KOPN-8	10-20 nM	[1][2]
Ziftomenib	Menin-MLL	-	MOLM13, MV411, OCI- AML2 (MLL-r)	<25 nM	[3]
OCI-AML3 (NPM1mut)	<25 nM	[3]			
DSP-5336	Menin-MLL	\leq 50 nM (TR- FRET)	MV4-11 (MLL-AF4)	10.2 nM	[4]
MOLM-13 (MLL-AF9)	14.7 nM	[4]			
KOPN-8 (MLL-ENL)	30.8 nM	[4]			
OCI-AML3 (NPM1 mutation)	15.3 nM	[4]			

Clinical Efficacy and Safety Overview

Clinical trials have provided valuable insights into the efficacy and safety profiles of these next-generation inhibitors in patients with relapsed or refractory acute leukemia.

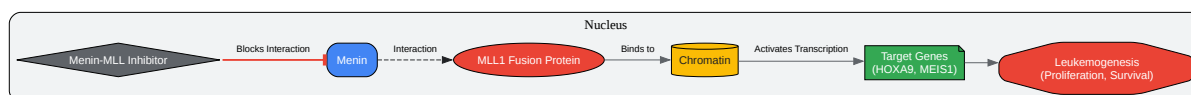
Inhibitor	Clinical Trial	Patient Population	Key Efficacy Results	Common Adverse Events (Grade ≥3)	Citation(s)
Revumenib	AUGMENT-101 (Phase 2)	R/R KMT2A-rearranged Leukemia	CR + CRh Rate: 22.8% ORR: 63.2%	Febrile neutropenia (37.2%), Differentiation syndrome (16.0%), QTc prolongation (13.8%)	[5]
AUGMENT-101 (Phase 2)	R/R NPM1-mutated AML	CR + CRh Rate: 23.4% ORR: 46.9%	QTcF prolongation (22.6%)		[6][7]
Ziftomenib	KOMET-001 (Phase 2)	R/R NPM1-mutated AML	CR Rate: 30% (at 600 mg)	Differentiation syndrome (13%), Anemia, Febrile neutropenia, Thrombocytopenia (≤5% each), QTc prolongation (2%)	[8][9]
DSP-5336	Phase 1/2	R/R KMT2A-rearranged or NPM1-mutated Leukemia	ORR (at ≥140 mg BID): 57% CR + CRh: 24%	Differentiation syndrome (5.7% total, no Grade ≥3 reported)	[10]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Menin-MLL Signaling Pathway and Inhibition

The interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged leukemia) is crucial for the recruitment of the histone methyltransferase complex to target genes, such as HOXA9 and MEIS1. This leads to their aberrant expression, driving leukemogenesis. Menin inhibitors competitively bind to a pocket on menin, preventing its interaction with MLL and thereby blocking the downstream oncogenic signaling.

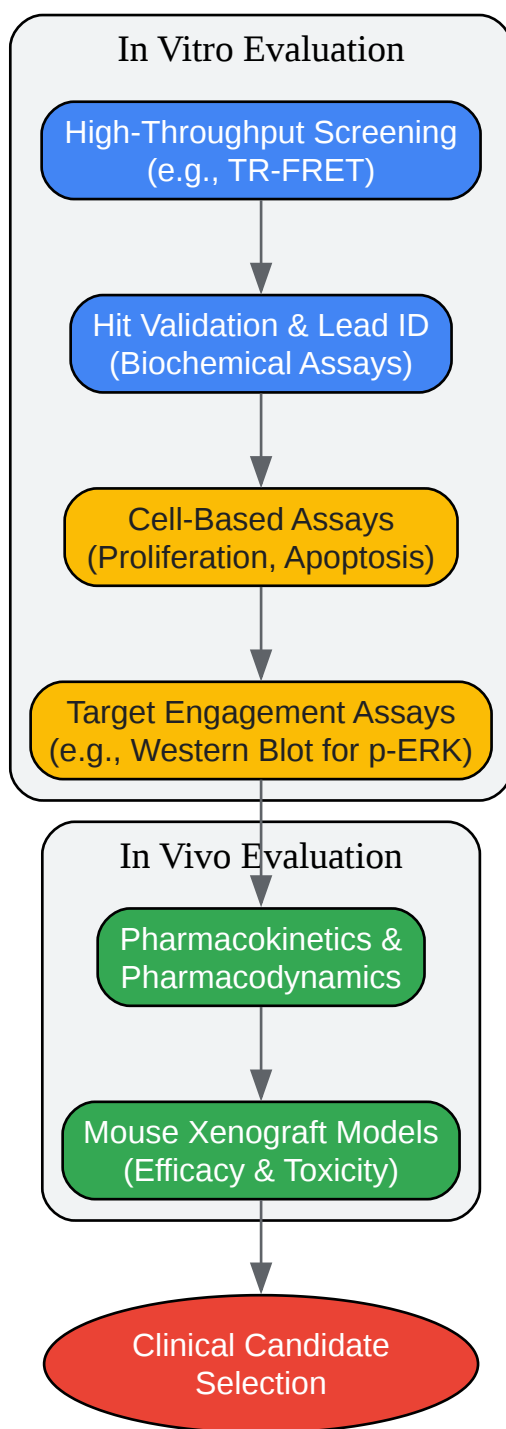


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Caption: Menin-MLL signaling pathway and the mechanism of action of menin inhibitors.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel menin-MLL inhibitors follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.



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Caption: A typical preclinical experimental workflow for the development of menin-MLL inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of drug candidates. Below are representative protocols for key assays used in the characterization of menin-MLL inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the disruption of the menin-MLL protein-protein interaction by a small molecule inhibitor.

Objective: To determine the IC₅₀ value of a test compound for the menin-MLL interaction.

Materials:

- Recombinant human menin protein (e.g., with a His-tag)
- Biotinylated peptide derived from MLL (containing the menin-binding motif)
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume black plates
- Test compounds dissolved in DMSO

Procedure:

- **Compound Plating:** Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate.
- **Reagent Preparation:** Prepare a master mix of the assay components in the assay buffer. The final concentrations should be optimized, but typical ranges are:

- Menin-His: 5-10 nM
- Biotin-MLL peptide: 10-20 nM
- Europium-labeled anti-His antibody: 1-2 nM
- Streptavidin-conjugated acceptor: 20-40 nM
- Assay Reaction: Add the master mix to the assay plate containing the compounds.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Detection: Read the plate on a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 60 μ s).
- Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI₅₀ value of a test compound in leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13)
- Complete cell culture medium
- 96-well clear flat-bottom plates
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

- Cell Seeding: Seed the leukemia cells in the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
- Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization: Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor.

Objective: To assess the effect of a test compound on tumor growth and survival in a mouse model of MLL-rearranged leukemia.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice)

- MLL-rearranged leukemia cell line (e.g., MV4-11)
- Matrigel (optional, for subcutaneous injection)
- Test compound formulated for in vivo administration
- Vehicle control

Procedure:

- Cell Implantation: Inject a suspension of leukemia cells (e.g., 5×10^6 cells in PBS) into the mice. This can be done intravenously (tail vein) to establish a disseminated leukemia model or subcutaneously to form solid tumors.
- Tumor Establishment: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for signs of leukemia to appear (for disseminated models).
- Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
- Monitoring:
 - For subcutaneous models, measure tumor volume with calipers regularly (e.g., every 2-3 days).
 - For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and overall survival.
 - Monitor the body weight of all mice as an indicator of toxicity.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or when mice in the control group show signs of advanced disease), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers).
- Data Analysis: Compare the tumor growth inhibition or survival rates between the treatment and control groups to evaluate the efficacy of the compound.

This guide provides a comparative overview of the next-generation menin-MLL inhibitors and is intended to be a valuable resource for the scientific community. The provided data and protocols should aid in the design and interpretation of future research in this exciting and rapidly advancing field of cancer therapy.

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